

Application Notes and Protocols for CH7057288: A Selective TRK Inhibitor

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Compound of Interest

Compound Name: CH7057288

Cat. No.: B606637

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Introduction

CH7057288 is a potent and selective inhibitor of Tropomyosin receptor kinases (TRK) A, B, and C.[1][2] TRK fusions are oncogenic drivers in a wide array of cancers. **CH7057288** has demonstrated significant anti-tumor activity in both in vitro and in vivo models of TRK fusion-positive cancers.[1][2] These application notes provide a detailed protocol for performing a western blot to assess the phosphorylation of TRK (p-TRK) in response to **CH7057288** treatment, a key indicator of the compound's target engagement and efficacy.

Quantitative Data Summary

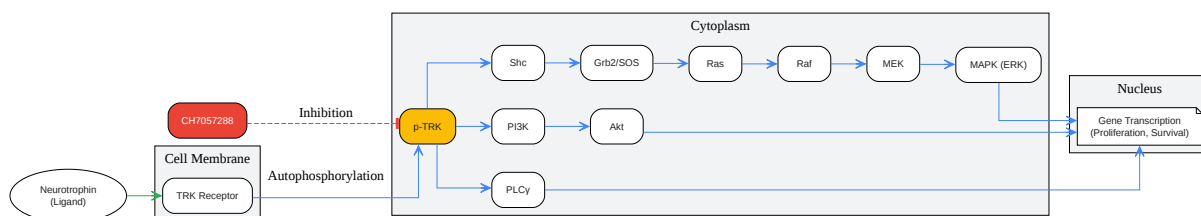
The inhibitory activity of **CH7057288** on TRK kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against its targets.

Target	IC50 (nmol/L)
TRKA	1.1
TRKB	7.8
TRKC	5.1

Table 1: In vitro inhibitory activity of **CH7057288** against TRK kinases.[2]

p-TRK Signaling Pathway

The TRK signaling pathway plays a crucial role in cell survival, proliferation, and differentiation. Upon ligand binding, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. **CH7057288** inhibits this initial phosphorylation step, thereby blocking downstream signaling.

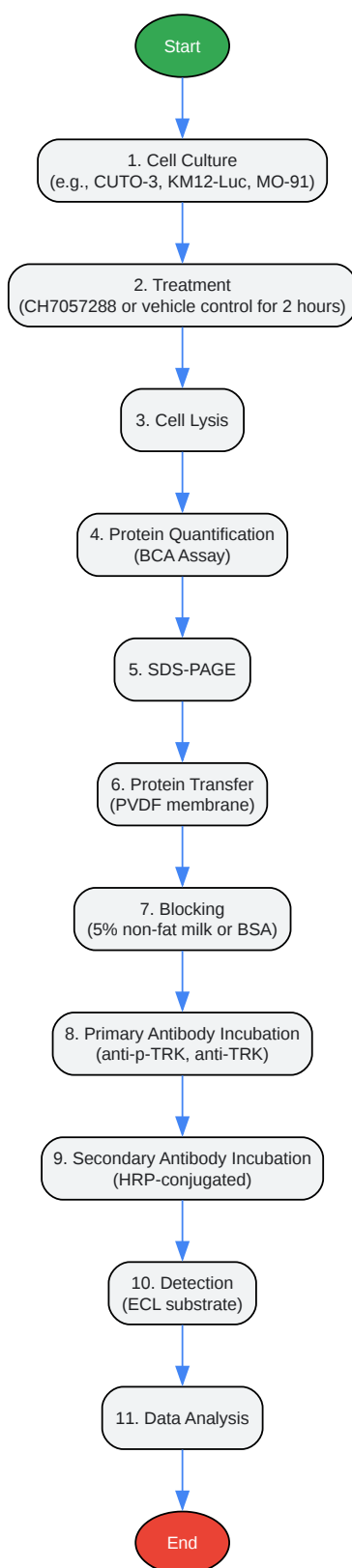


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Caption: TRK signaling pathway and the inhibitory action of **CH7057288**.

Western Blot Experimental Workflow

The following diagram outlines the key steps for performing a western blot analysis to assess the effect of **CH7057288** on TRK phosphorylation.



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Caption: Workflow for Western Blot analysis of p-TRK.

Detailed Western Blot Protocol for p-TRK

This protocol is designed for the analysis of TRK phosphorylation in TRK fusion-positive cancer cell lines such as CUTO-3, KM12-Luc, and MO-91, following treatment with **CH7057288**.^[2]

Materials:

- Cell Lines: TRK fusion-positive cancer cell lines (e.g., CUTO-3, KM12-Luc, MO-91).
- Reagents: **CH7057288**, DMSO (vehicle control), cell culture medium, PBS.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
- Transfer: PVDF membrane, methanol, transfer buffer (Tris, glycine, SDS, methanol).
- Blocking: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Antibodies:
 - Primary: Rabbit anti-phospho-TRKA (Tyr674/675)/TRKB (Tyr706/707) antibody, Rabbit anti-pan-TRK antibody.
 - Secondary: HRP-conjugated anti-rabbit IgG.
- Detection: ECL Western Blotting Substrate.

Procedure:

- Cell Culture and Treatment:
 - Culture TRK fusion-positive cells to 70-80% confluency.
 - Treat cells with the desired concentrations of **CH7057288** or DMSO vehicle control for 2 hours.^[2]

- Cell Lysis:
 - After treatment, wash cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer.
 - Incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- SDS-PAGE:
 - Normalize protein concentrations for all samples with lysis buffer.
 - Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
 - Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Activate a PVDF membrane by briefly immersing it in methanol.
 - Equilibrate the gel and membrane in transfer buffer.
 - Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane.
- Blocking:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK) diluted in blocking buffer overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Prepare the ECL substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for the recommended time.
 - Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing (Optional):
 - To detect total TRK as a loading control, the membrane can be stripped of the phospho-TRK antibody and re-probed with an anti-pan-TRK antibody.

Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the phospho-TRK signal to the total TRK signal to determine the relative level of TRK phosphorylation.
- Compare the levels of p-TRK in **CH7057288**-treated samples to the vehicle-treated control to assess the inhibitory effect of the compound.

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References

- 1. Selective TRK Inhibitor CH7057288 against TRK Fusion-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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